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molecular formula C19H16ClN3O4 B8450218 2-[[2-Chloro-4-(pyrrolo[3,4-b]pyridine-5,7-dione-6-yl)phenyl]-methyl]-4,4-dimethyl-3-isoxazolidinone

2-[[2-Chloro-4-(pyrrolo[3,4-b]pyridine-5,7-dione-6-yl)phenyl]-methyl]-4,4-dimethyl-3-isoxazolidinone

Cat. No. B8450218
M. Wt: 385.8 g/mol
InChI Key: DWSBQXXZSKUIOK-UHFFFAOYSA-N
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Patent
US04892578

Procedure details

Using a method analogous to that of M. P. Cava et al., supra, a solution of 5.0 grams (0.061 mole) of sodium acetate in 50 mL of acetic anhydride was stirred while heating with a steam bath, and 1.5 grams (0.004 mole) of 2-[[2-chloro-4-[(3-carboxy-2-pyridinyl)carbonylamino]phenyl]methyl]-4,4-dimethyl-3-isoxazolidinone was added in one portion. Upon completion of addition the reaction mixture was heated with the steam bath for an additional 30 minutes. The reaction mixture was poured into 500 mL of ice-water, and the resultant solid was collected by filtration. The solid was recrystallized from acetone-water to yield 0.45 gram of 2-[[2-chloro-4-(pyrrolo[3,4-b]pyridine-5,7-dione-6-yl)phenyl]-methyl]-4,4-dimethyl-3-isoxazolidinone; m.p. 139°-141° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
2-[[2-chloro-4-[(3-carboxy-2-pyridinyl)carbonylamino]phenyl]methyl]-4,4-dimethyl-3-isoxazolidinone
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Cl:6][C:7]1[CH:12]=[C:11]([NH:13][C:14]([C:16]2[C:21]([C:22]([OH:24])=O)=[CH:20][CH:19]=[CH:18][N:17]=2)=[O:15])[CH:10]=[CH:9][C:8]=1[CH2:25][N:26]1[C:30](=[O:31])[C:29]([CH3:33])([CH3:32])[CH2:28][O:27]1>C(OC(=O)C)(=O)C>[Cl:6][C:7]1[CH:12]=[C:11]([N:13]2[C:22](=[O:24])[C:21]3[C:16](=[N:17][CH:18]=[CH:19][CH:20]=3)[C:14]2=[O:15])[CH:10]=[CH:9][C:8]=1[CH2:25][N:26]1[C:30](=[O:31])[C:29]([CH3:33])([CH3:32])[CH2:28][O:27]1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
2-[[2-chloro-4-[(3-carboxy-2-pyridinyl)carbonylamino]phenyl]methyl]-4,4-dimethyl-3-isoxazolidinone
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)NC(=O)C1=NC=CC=C1C(=O)O)CN1OCC(C1=O)(C)C
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating with a steam bath
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated with the steam bath for an additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from acetone-water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)N1C(C2=NC=CC=C2C1=O)=O)CN1OCC(C1=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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